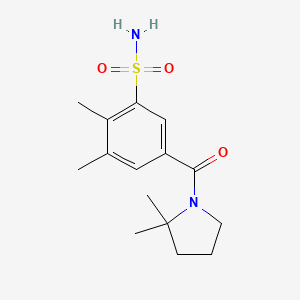
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP323 and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrases, histone deacetylases, and proteases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the suppression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress viral infections. Moreover, DMP323 has been found to possess antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using standard analytical techniques such as HPLC and NMR. Moreover, DMP323 has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro studies.
However, there are some limitations associated with the use of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide in lab experiments. This compound has been found to exhibit poor stability under acidic conditions, which can limit its use in certain studies. Moreover, the high cost of DMP323 can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide. One potential direction is to explore the potential of DMP323 as a therapeutic agent for various diseases such as cancer and inflammation. Moreover, the development of new synthetic strategies for the preparation of DMP323 analogs can lead to the discovery of more potent inhibitors of enzymes involved in various diseases. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DMP323 can provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2,2-dimethylpyrrolidine-1-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMP323 as a white solid in good yield.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes involved in various diseases, including cancer, inflammation, and viral infections. Moreover, DMP323 has been shown to possess antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-12(9-13(11(10)2)21(16,19)20)14(18)17-7-5-6-15(17,3)4/h8-9H,5-7H2,1-4H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZQFZBOOLKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N2CCCC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

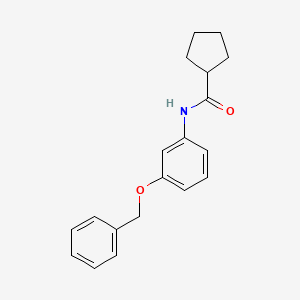
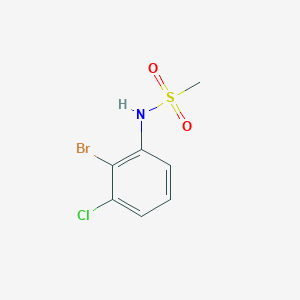
![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)
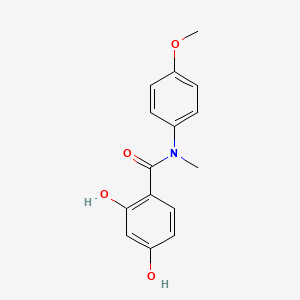

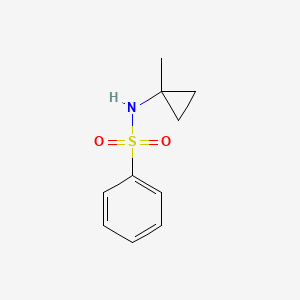
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
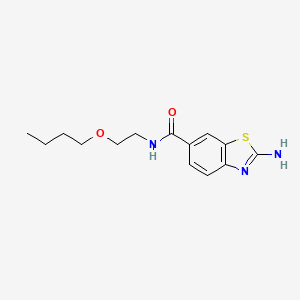
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
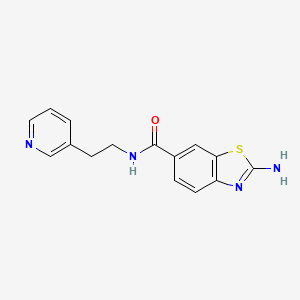

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
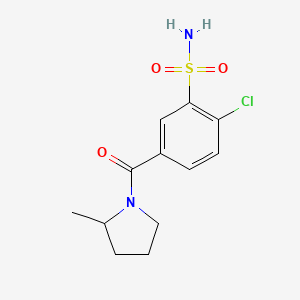
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)